molecular formula C11H16BrNO B7973772 3-bromo-5-methoxy-N-(2-methylpropyl)aniline

3-bromo-5-methoxy-N-(2-methylpropyl)aniline

Cat. No.: B7973772
M. Wt: 258.15 g/mol
InChI Key: OLZPJOAIUBPGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fifth position, and an N-(2-methylpropyl) group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline typically involves multiple steps. One common method includes the bromination of 5-methoxyaniline followed by the introduction of the N-(2-methylpropyl) group. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the alkylation of the aniline derivative with 2-methylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as a precursor for drugs or therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The N-(2-methylpropyl) group can affect the compound’s solubility and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Similar in structure but with a pyridine ring instead of an aniline ring.

    3-Bromo-5-methoxybenzene: Lacks the N-(2-methylpropyl) group, making it less complex.

    5-Methoxy-2-bromoaniline: Similar but with different substitution patterns on the aniline ring.

Uniqueness

3-Bromo-5-methoxy-N-(2-methylpropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-5-methoxy-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPJOAIUBPGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.